8-methoxy-5-methyl-1H,2H,3H,9H,9aH-pyrrolo[2,3-b]quinoline
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Overview
Description
8-methoxy-5-methyl-1H,2H,3H,9H,9aH-pyrrolo[2,3-b]quinoline is a heterocyclic compound that belongs to the class of pyrroloquinolines. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]quinoline core substituted with a methoxy group at the 8th position and a methyl group at the 5th position. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-5-methyl-1H,2H,3H,9H,9aH-pyrrolo[2,3-b]quinoline typically involves multi-step organic reactions. One common method includes the Fischer indole cyclization, where an appropriate precursor undergoes cyclization in the presence of acidic conditions, such as glacial acetic acid and concentrated hydrochloric acid . This method is often followed by further functionalization steps to introduce the methoxy and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-5-methyl-1H,2H,3H,9H,9aH-pyrrolo[2,3-b]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrroloquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydro or tetrahydro compounds.
Scientific Research Applications
8-methoxy-5-methyl-1H,2H,3H,9H,9aH-pyrrolo[2,3-b]quinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It may be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-methoxy-5-methyl-1H,2H,3H,9H,9aH-pyrrolo[2,3-b]quinoline involves its interaction with specific molecular targets. The methoxy and methyl groups play a crucial role in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
Tetrahydroharmine: A similar compound with a pyrido[3,4-b]indole core, known for its biological activities.
Flindersine: Another related compound with a quinoline structure, used in various chemical and biological studies.
Uniqueness
8-methoxy-5-methyl-1H,2H,3H,9H,9aH-pyrrolo[2,3-b]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
8-methoxy-5-methyl-2,3,9,9a-tetrahydro-1H-pyrrolo[2,3-b]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-8-3-4-11(16-2)12-10(8)7-9-5-6-14-13(9)15-12/h3-4,7,13-15H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGLJNCHBDORJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C3CCNC3NC2=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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